molecular formula C17H26ClI2N B13748322 (+-)-endo-N-(p-Iodobenzyl)-2-bornanamine hydrochloride CAS No. 24652-90-2

(+-)-endo-N-(p-Iodobenzyl)-2-bornanamine hydrochloride

Cat. No.: B13748322
CAS No.: 24652-90-2
M. Wt: 533.7 g/mol
InChI Key: JZJDWCNTBOAMRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(±)-endo-N-(p-Iodobenzyl)-2-bornanamine hydrochloride is a bicyclic monoterpene-derived amine salt. Its molecular formula is C₁₇H₂₄IN (monoisotopic mass: 369.09534 Da), featuring a bornane (1,7,7-trimethylbicyclo[2.2.1]heptane) backbone substituted with a p-iodobenzyl group at the 2-position amine . The iodine atom introduces significant steric bulk and polarizability, distinguishing it from halogenated or alkyl-substituted analogs.

Properties

CAS No.

24652-90-2

Molecular Formula

C17H26ClI2N

Molecular Weight

533.7 g/mol

IUPAC Name

(4-iodophenyl)methyl-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)azanium;chloride;hydroiodide

InChI

InChI=1S/C17H24IN.ClH.HI/c1-16(2)13-8-9-17(16,3)15(10-13)19-11-12-4-6-14(18)7-5-12;;/h4-7,13,15,19H,8-11H2,1-3H3;2*1H

InChI Key

JZJDWCNTBOAMRD-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC1(C(C2)[NH2+]CC3=CC=C(C=C3)I)C)C.[Cl-].I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (±)-endo-N-(p-Iodobenzyl)-2-bornanamine hydrochloride typically involves the reaction of bornanamine with p-iodobenzyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride in an anhydrous solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green solvents and sustainable practices is becoming increasingly important in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(±)-endo-N-(p-Iodobenzyl)-2-bornanamine hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include iodobenzoic acid derivatives, deiodinated bornanamine derivatives, and various substituted bornanamine derivatives .

Scientific Research Applications

(±)-endo-N-(p-Iodobenzyl)-2-bornanamine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (±)-endo-N-(p-Iodobenzyl)-2-bornanamine hydrochloride involves its interaction with specific molecular targets and pathways. The iodobenzyl group can facilitate binding to certain enzymes or receptors, leading to modulation of their activity. The bornane skeleton provides structural stability and enhances the compound’s overall efficacy .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent-Specific Variations

The following table summarizes key structural and physicochemical differences between (±)-endo-N-(p-Iodobenzyl)-2-bornanamine hydrochloride and its analogs:

Compound Name Molecular Formula Substituent Monoisotopic Mass (Da) Notable Properties
(±)-endo-N-(p-Iodobenzyl)-2-bornanamine HCl C₁₇H₂₄IN p-Iodobenzyl 369.09534 High molecular weight, iodine-induced lipophilicity, potential radiopharmaceutical utility
(±)-endo-N-(p-Fluorophenethyl)-2-bornanamine HCl C₁₈H₂₂F₃NO p-Fluorophenethyl 325.16534 Reduced steric bulk, enhanced metabolic stability due to fluorine
(±)-endo-N-(2-Bornyl)-2,4-dihydroxy-3,3-dimethylbutyramide C₁₆H₂₉NO₃ Hydroxybutyramide 283.21475 Polar functional groups, likely improved aqueous solubility
(±)-endo-N-(3-Chloro-4-fluorobenzyl)-2-bornanamine HBr C₁₇H₂₃ClF₃N·Br 3-Chloro-4-fluorobenzyl 376.78 Dual halogenation (Cl/F) enhances electrophilicity; LD₁₀ (oral, mice): 1250 mg/kg
(±)-endo-N-Benzyl-2-bornanamine HCl C₁₇H₂₅N Benzyl 243.19870 Baseline aromaticity; InChIKey: RDMPEKVKUMKCOW-UHFFFAOYSA-N
Key Observations:
  • Iodine vs.
  • Salt Form Differences : Hydrobromide salts (e.g., in the 3-chloro-4-fluoro analog) exhibit higher molecular weights than hydrochlorides, affecting solubility and crystallinity .

Collision Cross-Section (CCS) and Ionization Behavior

Predicted CCS values for (±)-endo-N-(p-Trifluoromethylbenzyl)-2-bornanamine hydrobromide (a structurally similar trifluoromethyl analog) provide insights into ionization and gas-phase behavior:

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 312.19338 173.1
[M+Na]⁺ 334.17532 179.6
[M+NH₄]⁺ 329.21992 182.3

The larger CCS values for sodium and ammonium adducts (~179–182 Ų) suggest increased molecular rigidity compared to protonated forms. This contrasts with the iodine variant, where the bulky iodine atom may further amplify CCS due to steric effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.